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Compound of Interest

Compound Name: Copper methane sulfonate

Cat. No.: B1587584

Introduction: The Evolving Demands of Electronic
Metallization

The relentless drive towards miniaturization and increased functionality in electronic devices
has placed unprecedented demands on metallization processes. Copper, with its excellent
electrical and thermal conductivity, remains the cornerstone of interconnect technology in
everything from printed circuit boards (PCBs) to advanced integrated circuits (ICs).[1][2]
However, the limitations of traditional copper sulfate-based electroplating electrolytes have
become increasingly apparent, particularly in the fabrication of high-density interconnects,
through-silicon vias (TSVs), and other complex, high-aspect-ratio features.[3][4]

Copper methane sulfonate (CMS) has emerged as a superior alternative, offering a host of
advantages that directly address the challenges of modern electronics manufacturing.[5] This
application note provides a comprehensive technical guide for researchers, scientists, and
process engineers on the application of copper methane sulfonate in the metallization of
electronic devices. We will delve into the fundamental principles, provide detailed experimental
protocols, and discuss the critical role of bath chemistry in achieving reliable, high-performance
copper interconnects.
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Core Advantages of Copper Methane Sulfonate
Electrolytes

The shift from sulfate to methane sulfonate-based systems is underpinned by several key

performance benefits:

High Solubility and Conductivity: Copper methane sulfonate exhibits significantly higher
solubility in aqueous solutions compared to copper sulfate. This allows for the formulation of
plating baths with higher copper ion concentrations, which in turn supports higher current
densities and faster deposition rates.[6][7]

Lower Corrosivity: Methane sulfonic acid (MSA) based electrolytes are less corrosive to the
copper seed layer than sulfuric acid-based solutions, which is crucial for maintaining the
integrity of fine circuit patterns.[8]

Enhanced Throwing Power and Uniformity: CMS baths, when properly formulated with
organic additives, provide excellent throwing power, ensuring uniform copper deposition
within high-aspect-ratio features like through-holes and blind microvias.[3] This leads to the
formation of fine-grained, smooth, and bright copper deposits.[9]

Environmental and Safety Benefits: Methane sulfonic acid is a strong, non-oxidizing acid that
does not produce toxic fumes during electroplating, offering a safer and more
environmentally friendly alternative to some traditional electrolytes.[10]

Key Application Areas in Electronic Device

Metallization
Printed Circuit Board (PCB) Manufacturing

The metallization of through-holes (THs) and blind microvias (BMVSs) is a critical step in the

fabrication of multi-layered PCBs, creating the necessary electrical connections between

different layers.[11] CMS-based electroplating is exceptionally well-suited for these

applications.

o Through-Hole Plating (THP): Achieving a uniform copper thickness from the surface of the
board to the center of the through-hole is paramount for reliability.[3] The high throwing
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power of CMS baths ensures robust and even plating, even in high-aspect-ratio holes.

 Blind Microvia Filling: For high-density interconnect (HDI) boards, filling blind microvias with
solid copper is essential.[4][12] CMS electrolytes, in conjunction with a carefully balanced
additive package, enable "bottom-up" or "superconformal" filling, where copper deposition is
accelerated at the bottom of the via and suppressed on the surface, leading to a void-free fill.
[13]

Integrated Circuit (IC) and Advanced Packaging

In the semiconductor industry, copper has replaced aluminum as the primary interconnect
material due to its lower resistivity and superior electromigration resistance.[14] The
"Damascene" process, which involves filling trenches and vias etched into a dielectric layer, is
the standard method for creating these copper interconnects.[14]

o Damascene and Dual-Damascene Processing: CMS electrolytes are used to fill sub-micron
and nanometer-scale features with high fidelity.[7][8] The ability to precisely control the
deposition process through additives is critical for avoiding defects such as voids and seams.

e Through-Silicon Via (TSV) Filling: TSVs are a key enabling technology for 3D integrated
circuits, providing vertical electrical connections through the silicon wafer.[15] Filling these
high-aspect-ratio vias is a significant challenge, and CMS-based plating is a preferred
method due to its high deposition rates and ability to achieve complete, void-free filling.[16]
[17][18]

Flexible Electronics

The burgeoning field of flexible electronics requires conductive traces that can withstand
bending and stretching.[19][20][21][22] While various materials and fabrication methods are
being explored, copper remains a key material due to its high conductivity. The fine-grained
and ductile deposits that can be achieved with CMS electroplating make it a promising
candidate for creating robust and reliable interconnects on flexible substrates.

Experimental Protocols and Methodologies
Protocol 1: General Purpose PCB Through-Hole Plating
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This protocol outlines a baseline process for achieving uniform copper plating in through-holes
of a standard FR-4 PCB.

Objective: To achieve a throwing power (TP) greater than 80% in through-holes with an aspect
ratio of 10:1.

Materials and Equipment:

» Plating tank with agitation (air sparging or eductors)

e DC or Pulse-Periodic Reverse (PPR) rectifier

e Soluble phosphorized copper anodes or insoluble anodes (e.g., platinized titanium)
e Pre-cleaned FR-4 test coupon with drilled through-holes

o Chemicals for bath preparation (Copper Methane Sulfonate, Methane Sulfonic Acid,
Hydrochloric Acid, Organic Additives)

Plating Bath Composition and Operating Parameters:

Parameter Range Optimum
Copper (as Cuz*) 40 - 60 g/L 50 g/L
Methane Sulfonic Acid (MSA) 80-120¢g/L 100 g/L
Chloride lons (CI~) 40 - 70 mg/L 50 mg/L
Suppressor Additive As per supplier As per supplier
Brightener/Accelerator Additive ~ As per supplier As per supplier
Leveler Additive As per supplier As per supplier
Temperature 25-35°C 30°C

Cathode Current Density 1.5- 3.0 A/dm? 2.0 A/dm2
Agitation Moderate to vigorous Vigorous
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Step-by-Step Procedure:

» Bath Preparation: Fill the plating tank with deionized water to 75% of its final volume. Add the
required amount of Methane Sulfonic Acid and mix thoroughly. Dissolve the Copper
Methane Sulfonate. Add the hydrochloric acid and organic additives as per the supplier's
recommendations. Bring the solution to its final volume with deionized water and allow it to
reach the target operating temperature.

o Substrate Pre-treatment: Ensure the PCB coupon is properly cleaned and activated through
standard industry processes (e.g., desmear, electroless copper seed layer deposition).

o Electroplating: Immerse the coupon in the plating bath and apply the specified cathodic
current density. Plate for a duration calculated to achieve the desired copper thickness (e.g.,
25 pm).

o Post-treatment: Remove the coupon, rinse thoroughly with deionized water, and dry.

o Analysis: Cross-section the coupon and measure the copper thickness at the surface
("knuckle") and in the center of the through-hole using a microscope. Calculate the throwing
power (TP) as: TP (%) = (Thickness at center / Thickness at surface) x 100.

Causality and Insights:

e The high concentration of copper ions and MSA ensures high conductivity and allows for
efficient plating at the specified current density.[6][7]

o Chloride ions work synergistically with the suppressor (typically a polyether) to create a
passivating layer on the board's surface, inhibiting deposition in high-current-density areas.
[15]

e The accelerator (a sulfur-containing organic molecule) preferentially adsorbs at the bottom of
the via, a low-current-density area, displacing the suppressor and accelerating local
deposition.[23] This differential inhibition/acceleration is the key to achieving high throwing
power.
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Protocol 2: Superconformal Filling of Blind Microvias
(BMVs)

This protocol is designed for complete, void-free filling of BMVs in HDI and IC substrate
applications.

Objective: To achieve >95% via fill ("dimple" <5 pm) in 100x75 pum BMVs.

Plating Bath Composition and Operating Parameters:

Parameter Range Optimum
Copper (as Cuz*) 45 -70 g/L 60 g/L
Methane Sulfonic Acid (MSA) 40 - 80 g/L 50 g/L
Chloride lons (CI) 40 - 60 mg/L 50 mg/L
Suppressor Additive High concentration As per supplier
Accelerator Additive Low concentration As per supplier
Leveler Additive High concentration As per supplier
Temperature 20-30°C 25°C

Cathode Current Density 1.0 - 2.5 A/dm? 1.5 A/dm2
Agitation Moderate Moderate

Step-by-Step Procedure:

o Bath Preparation and Substrate Pre-treatment: Follow steps 1 and 2 from Protocol 1. The
additive concentrations will differ significantly.

o Electroplating: Immerse the substrate and apply the specified DC current density. The plating
time will be longer than for through-hole plating to allow for complete filling.

o Post-treatment and Analysis: Follow steps 4 and 5 from Protocol 1. Analysis will focus on the
via dimple depth and checking for any internal voids in the cross-sectioned via.
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Causality and Insights:
» A higher copper concentration and lower acid content are often used to promote filling.[12]

o The balance of additives is critical. A high concentration of suppressor and leveler ensures
minimal deposition on the surface, while a carefully controlled amount of accelerator drives
the "bottom-up" filling mechanism.[4] The leveler is particularly important for preventing
"over-plating" or "bump" formation above the filled via.

e The interplay between diffusion and consumption of these additives at the evolving via
surface governs the superconformal filling process.

Visualizing the Process: Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. thinmetalsales.com [thinmetalsales.com]

. youtube.com [youtube.com]

. electronics.org [electronics.org]

. electronics.org [electronics.org]

. marketreportanalytics.com [marketreportanalytics.com]
. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

°
o8 ~ (o)) ()] EEN w N =

. US6605204B1 - Electroplating of copper from alkanesulfonate electrolytes - Google
Patents [patents.google.com]

e 9. researchgate.net [researchgate.net]

e 10. CN103695973A - The electroplating method of adding Fe2+ and Fe3+ in copper
interconnect methanesulfonate copper plating solution - Google Patents
[patents.google.com]

e 11. e-university.tu-sofia.bg [e-university.tu-sofia.bg]

e 12. electronics.macdermidenthone.cn [electronics.macdermidenthone.cn]
» 13. circuitinsight.com [circuitinsight.com]

» 14. Copper interconnects - Wikipedia [en.wikipedia.org]

e 15. researchgate.net [researchgate.net]

e 16. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

e 17. A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating
process for through silicon via metallization | IEEE Conference Publication | IEEE Xplore
[ieeexplore.ieee.org]

e 18. US7670950B2 - Copper metallization of through silicon via - Google Patents
[patents.google.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1587584?utm_src=pdf-custom-synthesis
https://www.thinmetalsales.com/blog/why-copper-is-ideal-for-electronics-manufacturing/
https://www.youtube.com/watch?v=twWU1m0stVc
https://www.electronics.org/system/files/technical_resource/E8%26S18_03.pdf
https://www.electronics.org/system/files/technical_resource/E41%26S01_03%20-%20Maria%20Nikolova.pdf
https://www.marketreportanalytics.com/reports/copper-methanesulfonate-27873
https://www.researchgate.net/publication/261270506_A_comparison_of_copper_sulfate_and_methanesulfonate_electrolytes_in_the_copper_plating_process_for_through_silicon_via_metallization
https://www.researchgate.net/publication/274876154_MSA_as_a_Supporting_Electrolyte_in_Copper_Electroplating_for_Filling_of_Damascene_Trenches_and_Through_Silicon_Vias
https://patents.google.com/patent/US6605204B1/en
https://patents.google.com/patent/US6605204B1/en
https://www.researchgate.net/publication/267299847_Studies_on_Electrodeposition_of_Copper_from_Methanesulphonic_Acid_Bath
https://patents.google.com/patent/CN103695973A/en
https://patents.google.com/patent/CN103695973A/en
https://patents.google.com/patent/CN103695973A/en
https://e-university.tu-sofia.bg/e-publ/files/3115_PID5377961.pdf
https://electronics.macdermidenthone.cn/application/files/7314/9865/4432/Copper_Plating_Process_for_Filling_Micro_Vias_and_Through_via_Holes_with_Minimum_Surface_Deposition.pdf
https://www.circuitinsight.com/pdf/Electroplated_Copper_Filling_Through_Hole_Influence_Hole_Geometry_smta.pdf
https://en.wikipedia.org/wiki/Copper_interconnects
https://www.researchgate.net/publication/261393147_TSV_plating_using_copper_methanesulfonate_electrolyte_with_single_component_suppressor
https://researchportal.hkust.edu.hk/en/publications/a-comparison-of-copper-sulfate-and-methanesulfonate-electrolytes-/
https://ieeexplore.ieee.org/document/6105719/
https://ieeexplore.ieee.org/document/6105719/
https://ieeexplore.ieee.org/document/6105719/
https://patents.google.com/patent/US7670950B2/en
https://patents.google.com/patent/US7670950B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 19. researchgate.net [researchgate.net]

e 20. Flexible electrode materials for emerging electronics: materials, fabrication and
applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

e 21. mdpi.com [mdpi.com]
e 22.researchgate.net [researchgate.net]

o 23. Electroplated Copper Additives for Advanced Packaging: A Review - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Copper Methane
Sulfonate in the Metallization of Electronic Devices]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1587584+#application-of-copper-
methane-sulfonate-in-the-metallization-of-electronic-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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